molecular formula C21H30O8 B15245684 Onitin 2'-O-glucoside

Onitin 2'-O-glucoside

Cat. No.: B15245684
M. Wt: 410.5 g/mol
InChI Key: IXDYXCFZRYXQBB-JQAJVKEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Onitin 2’-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Mechanism of Action

The mechanism of action of Onitin 2’-O-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage . Additionally, it may inhibit pro-inflammatory cytokines, reducing inflammation .

Properties

Molecular Formula

C21H30O8

Molecular Weight

410.5 g/mol

IUPAC Name

4-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

InChI

InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3/t13-,16-,17+,18-,20-/m1/s1

InChI Key

IXDYXCFZRYXQBB-JQAJVKEVSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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